molecular formula C14H20N4O B2923670 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide CAS No. 2097859-15-7

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide

Cat. No.: B2923670
CAS No.: 2097859-15-7
M. Wt: 260.341
InChI Key: DKSOUQHARJOOJE-UHFFFAOYSA-N
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Description

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a pent-4-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of organometallic catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including as an antagonist or inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets and pathways. The pyrimidine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-2-3-7-13(19)17-11-12-6-4-10-18(12)14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSOUQHARJOOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCCN1C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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